N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polycyclic Amides
A significant application involves the synthesis of polycyclic amides, such as isoquinolones, through methodologies like Rh-catalyzed oxidative coupling. This process utilizes benzamides and alkynes, enabling the construction of complex heterocycles via oxidative ortho C-H activation. Such strategies are pivotal for generating N- and O-containing heterocycles, showcasing the compound's utility in the synthesis of diverse chemical structures (Song et al., 2010).
Carbonylation Reactions
Another application is observed in the carbonylation of aminoquinoline benzamides, a reaction facilitated by cobalt catalysis. This method operates at room temperature and exemplifies the compound's role in introducing carbonyl groups into aromatic systems, thereby expanding the toolkit for synthesizing imides and related structures with potential biological activities (Grigorjeva & Daugulis, 2014).
Enantioselective Cycloaddition
The enantioselective formal cycloaddition between benzyltriflamides and allenes, yielding isoquinolines, is another notable application. This palladium-catalyzed process provides a straightforward path to enantioenriched tetrahydroisoquinoline skeletons, highlighting the compound's relevance in the synthesis of chiral molecules with potential pharmacological importance (Vidal, Mascareñas, & Gulías, 2019).
Novel Anticonvulsant Synthesis
In the pharmaceutical domain, related compounds have been developed as intermediates in the synthesis of novel anticonvulsants. One example includes the efficient manufacturing route to SB-406725A, illustrating the compound's utility in drug development and the synthesis of therapeutic agents (Walker et al., 2010).
Heterocyclic Compound Synthesis
Lastly, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives showcases the compound's applicability in generating novel heterocyclic compounds with potential for future pharmacological exploration (Zaki, Radwan, & El-Dean, 2017).
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)12-26-18-9-8-15(11-14(18)7-10-19(26)27)25-20(28)16-5-3-4-6-17(16)21(22,23)24/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPCPSOYNWXYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.